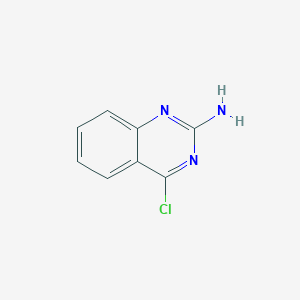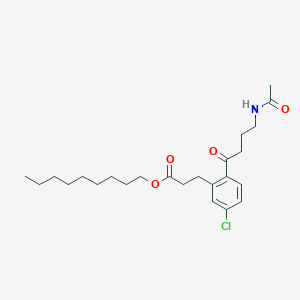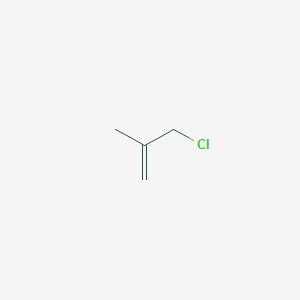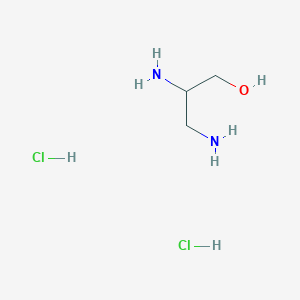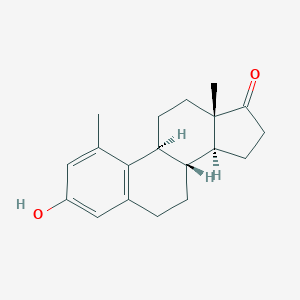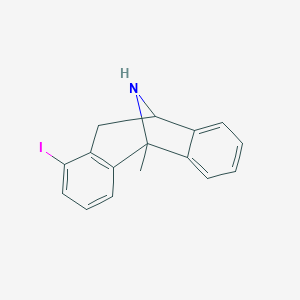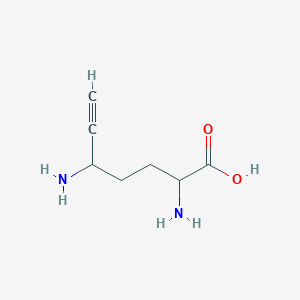
2,5-Diaminohept-6-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diaminohept-6-ynoic acid, also known as DAH7, is a non-proteinogenic amino acid that has been identified as a potential precursor for the biosynthesis of various antibiotics and other bioactive compounds. DAH7 has also been found to have potential therapeutic applications, making it an important area of research in the field of biochemistry.
Mécanisme D'action
The exact mechanism of action of 2,5-Diaminohept-6-ynoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and metabolic pathways in the body. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,5-Diaminohept-6-ynoic acid can have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in the biosynthesis of antibiotics and other bioactive compounds. It has also been shown to have anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Diaminohept-6-ynoic acid in lab experiments is its potential as a precursor for the biosynthesis of various antibiotics and other bioactive compounds. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Orientations Futures
There are numerous potential future directions for research on 2,5-Diaminohept-6-ynoic acid, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more efficient methods for synthesizing 2,5-Diaminohept-6-ynoic acid, as well as exploring its potential as a precursor for the biosynthesis of new antibiotics and other bioactive compounds.
Méthodes De Synthèse
2,5-Diaminohept-6-ynoic acid can be synthesized through a number of different methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with ethyl acetoacetate, followed by reduction and cyclization to form 2,5-Diaminohept-6-ynoic acid.
Applications De Recherche Scientifique
2,5-Diaminohept-6-ynoic acid has been the subject of numerous scientific studies due to its potential applications in the synthesis of antibiotics and other bioactive compounds. It has also been found to have potential therapeutic benefits, including as an anti-inflammatory agent and in the treatment of certain cancers.
Propriétés
Numéro CAS |
124796-39-0 |
|---|---|
Nom du produit |
2,5-Diaminohept-6-ynoic acid |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2,5-diaminohept-6-ynoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-5(8)3-4-6(9)7(10)11/h1,5-6H,3-4,8-9H2,(H,10,11) |
Clé InChI |
OBUSHBUBKNIMKH-UHFFFAOYSA-N |
SMILES |
C#CC(CCC(C(=O)O)N)N |
SMILES canonique |
C#CC(CCC(C(=O)O)N)N |
Synonymes |
6-Heptynoicacid,2,5-diamino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



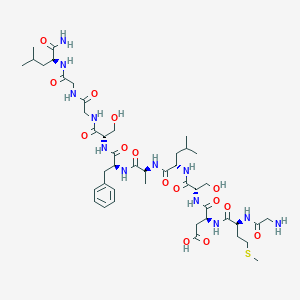
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
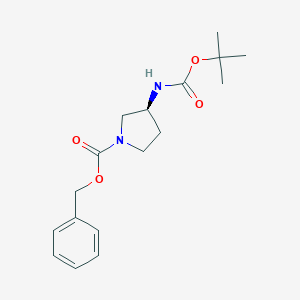
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
